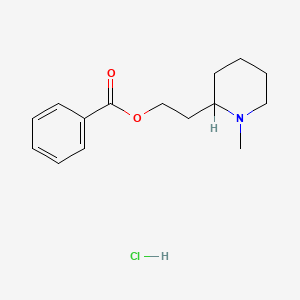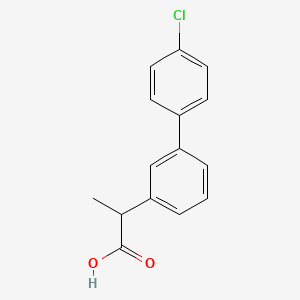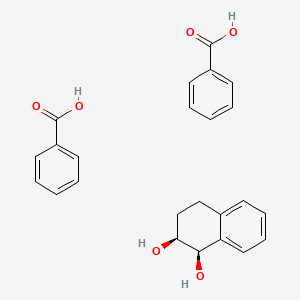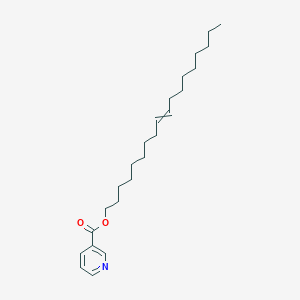
Oleyl nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oleyl nicotinate is a chemical compound formed by the esterification of oleyl alcohol and nicotinic acid (niacin). It is a member of the nicotinate ester family, which is known for its various applications in the pharmaceutical and cosmetic industries. This compound is primarily used for its vasodilatory properties, making it a valuable ingredient in topical formulations aimed at improving blood circulation and skin health.
準備方法
Synthetic Routes and Reaction Conditions
Oleyl nicotinate is synthesized through the esterification reaction between oleyl alcohol and nicotinic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The general reaction scheme is as follows:
Oleyl alcohol+Nicotinic acidCatalystOleyl nicotinate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a reactor equipped with a distillation column to continuously remove water, ensuring the reaction proceeds efficiently. The product is then purified through distillation or crystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Oleyl nicotinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield oleyl alcohol and nicotinic acid.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to oleyl alcohol and nicotinic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.
Major Products
Oxidation: Oleic acid and nicotinic acid.
Reduction: Oleyl alcohol and nicotinic acid.
Hydrolysis: Oleyl alcohol and nicotinic acid.
科学的研究の応用
Oleyl nicotinate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular metabolism and vasodilation.
Medicine: Explored for its potential in improving blood circulation and treating conditions such as peripheral artery disease.
Industry: Utilized in cosmetic formulations to enhance skin penetration and improve the delivery of active ingredients.
作用機序
Oleyl nicotinate exerts its effects primarily through vasodilation. It acts on the blood vessels, causing them to widen and increase blood flow. This is achieved by the release of nitric oxide (NO) from endothelial cells, which relaxes the smooth muscles of the blood vessels. The compound also interacts with nicotinic acid receptors, contributing to its vasodilatory effects.
類似化合物との比較
Similar Compounds
Methyl nicotinate: Another ester of nicotinic acid, known for its vasodilatory properties.
Ethyl nicotinate: Similar to methyl nicotinate, used in topical formulations for its skin-penetrating abilities.
Inositol nicotinate: A more complex ester, used as a vasodilator and in the treatment of conditions like Raynaud’s phenomenon.
Uniqueness
Oleyl nicotinate is unique due to its long-chain oleyl group, which enhances its lipophilicity and skin penetration properties. This makes it particularly effective in topical applications, where it can deliver nicotinic acid more efficiently compared to shorter-chain esters like methyl or ethyl nicotinate.
特性
CAS番号 |
78695-24-6 |
|---|---|
分子式 |
C24H39NO2 |
分子量 |
373.6 g/mol |
IUPAC名 |
octadec-9-enyl pyridine-3-carboxylate |
InChI |
InChI=1S/C24H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27-24(26)23-19-18-20-25-22-23/h9-10,18-20,22H,2-8,11-17,21H2,1H3 |
InChIキー |
WTLRGQPJLCWEOG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



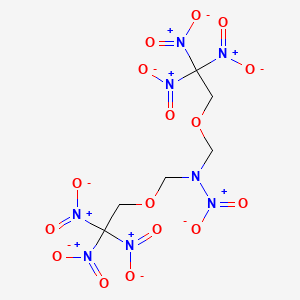
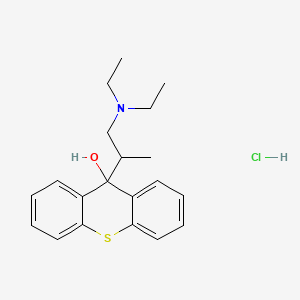

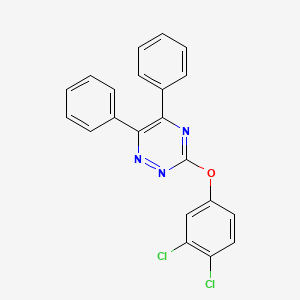

![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)
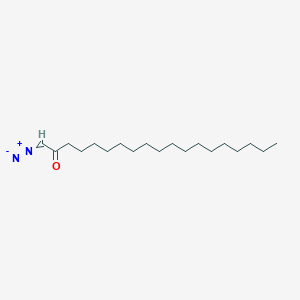
![N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14436399.png)
![1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil](/img/structure/B14436406.png)
![4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14436412.png)
